1-Cyclohexyl-3-cyclopentylthiourea
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Description
Scientific Research Applications
Thiourea Derivatives in Scientific Research
Thiourea derivatives are a class of compounds widely explored for their diverse biological activities and applications in various fields of scientific research. They have been studied for their roles in catalysis, material science, and particularly in medicinal chemistry where they exhibit antiviral, antibacterial, antifungal, and anticancer properties. For example, the synthesis and biological activities of various acyl thiourea compounds have been investigated, demonstrating significant antioxidant and anti-haemolytic activities, along with potential applications in targeting tuberculosis and cancer through in silico molecular docking studies (Haribabu et al., 2015).
Cyclohexyl Compounds in Research
Cyclohexyl-containing compounds have been utilized in a variety of research contexts, ranging from material science to pharmacology. The manipulation of cyclohexyl groups within molecules can significantly alter the physical, chemical, and biological properties of a compound, leading to varied applications. For instance, cycloheximide, a known inhibitor of protein synthesis, has been extensively used in molecular biology to study gene expression and protein turnover (Siegel & Sisler, 1963).
Properties
IUPAC Name |
1-cyclohexyl-3-cyclopentylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h10-11H,1-9H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXVQBLQJVFNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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